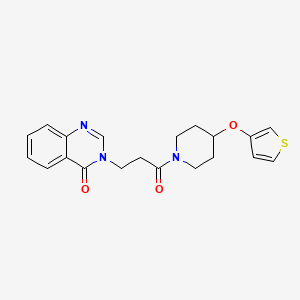

3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

CAS No.: 2034364-47-9

Cat. No.: VC5454358

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034364-47-9 |

|---|---|

| Molecular Formula | C20H21N3O3S |

| Molecular Weight | 383.47 |

| IUPAC Name | 3-[3-oxo-3-(4-thiophen-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C20H21N3O3S/c24-19(22-9-5-15(6-10-22)26-16-8-12-27-13-16)7-11-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,8,12-15H,5-7,9-11H2 |

| Standard InChI Key | IIVODYUPMHKUQW-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=CSC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Introduction

Structural Characterization and Nomenclature

The compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic core comprising fused benzene and pyrimidine rings. Its systematic IUPAC name, 3-[3-oxo-3-(4-thiophen-3-yloxy-piperidin-1-yl)-propyl]quinazolin-4-one, reflects three critical substituents:

-

A thiophen-3-yloxy group attached to the piperidine ring at position 4.

-

A keto-propyl linker bridging the piperidine and quinazolinone moieties.

-

The quinazolin-4(3H)-one core, which is a well-established pharmacophore in kinase inhibition .

Molecular Formula and Weight

-

Molecular Formula: (inferred from PubChem CID 91627655 , replacing pyridazine with thiophene).

-

Molecular Weight: ~410.5 g/mol (calculated by adjusting the thiophene substitution in ).

Spectral Data

Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds provide insights into key functional groups:

-

IR: A strong absorption band near 1680–1700 cm corresponds to the carbonyl group (C=O) of the quinazolinone ring .

-

H NMR: Expected signals include:

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol similar to reported quinazolinone derivatives :

Key Steps

-

Quinazolinone Core Formation:

-

Piperidine Substitution:

-

4-(Thiophen-3-yloxy)piperidine is synthesized via nucleophilic substitution between piperidin-4-ol and 3-bromothiophene.

-

-

Alkylation and Coupling:

Yield Optimization

-

Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency for analogous alkylation steps (yields: 48–97%) .

-

Catalysts: Potassium carbonate (KCO) facilitates deprotonation during nucleophilic substitutions .

Hypothesized Biological Activities

While direct studies on this compound are absent, its structural analogs exhibit marked pharmacological profiles:

Tyrosine Kinase Inhibition

Quinazolinones with hydrophobic piperidine substitutions demonstrate dual inhibitory activity against EGFR, HER2, and CDK2 kinases :

-

IC Values for Analogs:

Kinase Target Compound Analog IC (µM) CDK2 3i 0.177 ± 0.032 HER2 3i 0.079 ± 0.015 EGFR 2i 0.183 ± 0.021

The thiophene moiety may enhance lipid solubility, potentially improving cell membrane permeability compared to pyridazine derivatives .

Anticancer Activity

-

Cytotoxicity: Quinazolinone esters and hydrazides show IC values 2–87 times lower than lapatinib in breast (MCF-7) and ovarian (A2780) cancer cells .

-

Mechanism: ATP-competitive binding to kinase catalytic domains disrupts phosphorylation cascades .

Drug-Likeness and ADMET Predictions

Computational Analysis

-

Lipinski’s Rule: Molecular weight (<500), hydrogen bond donors (<5), and acceptors (<10) suggest oral bioavailability.

-

LogP: Estimated ~3.2 (using PubChem data ), indicating moderate lipophilicity.

Toxicity Risks

-

Hepatotoxicity: Piperidine-containing compounds may inhibit cytochrome P450 enzymes .

-

Cardiotoxicity: Prolonged QT interval risks are plausible due to HER2 off-target effects .

Future Research Directions

-

Kinase Selectivity Profiling: Broad-spectrum screening against VEGFR2, PDGFR, and FGFR families.

-

In Vivo Efficacy Studies: Murine xenograft models to validate anticancer activity.

-

SAR Optimization: Introducing fluorinated thiophene rings to enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume